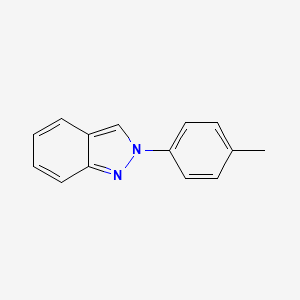

2-(p-Tolyl)-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(p-Tolyl)-2H-Indazol ist eine organische Verbindung, die zur Indazol-Familie gehört. Indazole sind bicyclische Heterocyclen, die einen Benzolring enthalten, der mit einem Pyrazolring verschmolzen ist. Das Vorhandensein der p-Tolylgruppe (ein Benzolring, der in para-Stellung mit einer Methylgruppe substituiert ist) verstärkt die chemischen Eigenschaften und potenziellen Anwendungen der Verbindung. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaft von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-(p-Tolyl)-2H-Indazol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Cyclisierung von Hydrazonen, die aus p-Tolylhydrazin und ortho-substituierten Benzaldehyden gewonnen werden. Die Reaktion erfordert typischerweise saure oder basische Bedingungen, um den Cyclisierungsprozess zu erleichtern. Beispielsweise kann die Reaktion in Gegenwart von Essigsäure oder Schwefelsäure als Katalysator durchgeführt werden, wobei das Reaktionsgemisch erhitzt wird, um die Bildung des Indazolrings zu fördern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Synthese von 2-(p-Tolyl)-2H-Indazol effizientere und skalierbarere Verfahren umfassen. Ein Ansatz könnte die Verwendung von kontinuierlichen Durchflussreaktoren sein, die eine bessere Kontrolle der Reaktionsbedingungen und verbesserte Ausbeuten ermöglichen. Darüber hinaus kann die Verwendung der Mikrowellen-gestützten Synthese die Reaktionszeiten deutlich verkürzen und die Reinheit des Produkts verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(p-Tolyl)-2H-Indazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Hydrazinderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indazolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride können unter geeigneten Bedingungen (z. B. in Gegenwart eines Basen- oder Säure-Katalysators) verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Indazol-3-oxid oder Chinonderivaten.

Reduktion: Bildung von Hydrazinderivaten.

Substitution: Einführung verschiedener funktioneller Gruppen wie Halogenide, Alkyl oder Sulfonylgruppen.

Wissenschaftliche Forschungsanwendungen

2-(p-Tolyl)-2H-Indazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antiviraler und Antikrebs-Eigenschaften.

Medizin: Als potenzieller therapeutischer Wirkstoff untersucht, da er mit biologischen Zielstrukturen interagieren kann.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und Farbstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(p-Tolyl)-2H-Indazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, und somit Antikrebs-Eigenschaften zeigen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 2-(p-Tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indazol: Die Stammverbindung von 2-(p-Tolyl)-2H-Indazol, der die p-Tolylgruppe fehlt.

2-Phenyl-2H-Indazol: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer p-Tolylgruppe.

2-(p-Methoxyphenyl)-2H-Indazol: Enthält eine p-Methoxyphenylgruppe anstelle einer p-Tolylgruppe.

Einzigartigkeit

2-(p-Tolyl)-2H-Indazol ist einzigartig aufgrund des Vorhandenseins der p-Tolylgruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Methylgruppe im p-Tolylteil kann die Lipophilie der Verbindung erhöhen, was möglicherweise ihre Fähigkeit verbessert, mit biologischen Membranen und Zielstrukturen zu interagieren. Dieses strukturelle Merkmal kann auch die elektronischen Eigenschaften der Verbindung beeinflussen, was sie für bestimmte Anwendungen in der Materialwissenschaft und der pharmazeutischen Chemie geeignet macht.

Biologische Aktivität

2-(p-Tolyl)-2H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

- Molecular Formula : C10H10N2

- Molecular Weight : 158.20 g/mol

- IUPAC Name : 2-(4-methylphenyl)-2H-indazole

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : It has been reported to possess antimicrobial properties against various pathogens.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Inflammatory Pathways : It potentially inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antimicrobial Action : The exact mechanism is less clear but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

-

Anticancer Activity

Cell Line IC50 (µM) MCF-7 (Breast) 5.6 HeLa (Cervical) 3.8 A549 (Lung) 4.1 - Anti-inflammatory Effects

- Antimicrobial Activity

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(4-Methylphenyl)-1H-Indazole | Moderate | Low | Moderate |

| 3-Pyridinyl Indazole | High | High | Low |

Eigenschaften

CAS-Nummer |

3682-73-3 |

|---|---|

Molekularformel |

C14H12N2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

2-(4-methylphenyl)indazole |

InChI |

InChI=1S/C14H12N2/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15-16/h2-10H,1H3 |

InChI-Schlüssel |

NLTYZIXSXVXCKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.